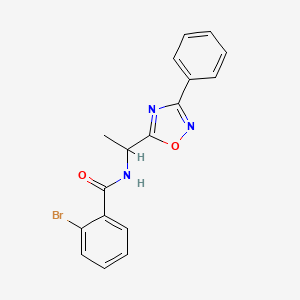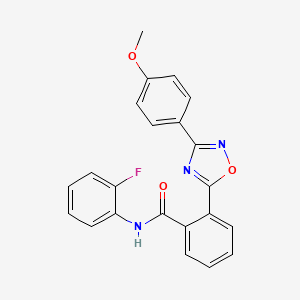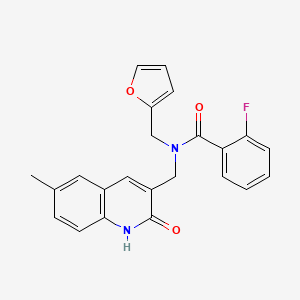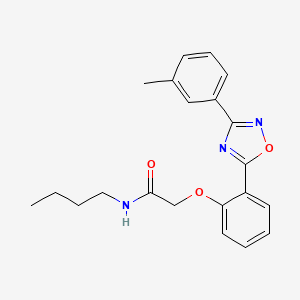
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, also known as HQMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. HQMMA belongs to the class of compounds known as carboxamides, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been found to inhibit the activity of various kinases and receptors that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been found to exhibit antioxidant properties, which may contribute to its beneficial effects in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments include its wide range of biological activities, its potential applications in the development of new drugs, and its relatively low toxicity. However, the limitations of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide. These include the development of new synthetic methods for the production of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, the identification of new biological targets for N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide for its potential therapeutic applications.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylcyclohexanamine in the presence of a suitable catalyst. The resulting product is then treated with a carboxylic acid derivative to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-13-11-20(12-14-21)26(24(28)17-7-3-2-4-8-17)16-19-15-18-9-5-6-10-22(18)25-23(19)27/h5-6,9-15,17H,2-4,7-8,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKEPFYRSRKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
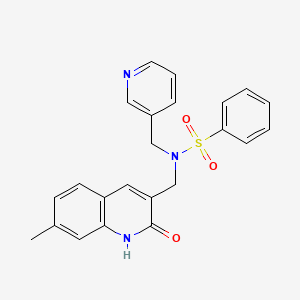
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
